(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

Chiral resolution Stereospecific pharmacology P2X3 receptor

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide (CAS 1841183-73-0) is a chiral, non-racemic thiazole-propanamide hybrid that integrates a primary amine, a terminal carboxamide, and a 5-iodo-1,3-thiazole ring in a defined (R)-configuration. The molecule belongs to the aryl/heteroaryl-carboxamide class that has been extensively explored as P2X3 and P2X2/3 receptor antagonists, with the iodine substituent at the 5-position of the thiazole providing enhanced molecular polarizability and potential for halogen bonding within hydrophobic receptor pockets.

Molecular Formula C6H8IN3OS
Molecular Weight 297.12 g/mol
Cat. No. B13061907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
Molecular FormulaC6H8IN3OS
Molecular Weight297.12 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(CC(=O)N)N)I
InChIInChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1
InChIKeyNTPUSAVPMJZBAU-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide: Core Structural and Pharmacological Identity for Targeted Procurement


(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide (CAS 1841183-73-0) is a chiral, non-racemic thiazole-propanamide hybrid that integrates a primary amine, a terminal carboxamide, and a 5-iodo-1,3-thiazole ring in a defined (R)-configuration . The molecule belongs to the aryl/heteroaryl-carboxamide class that has been extensively explored as P2X3 and P2X2/3 receptor antagonists, with the iodine substituent at the 5-position of the thiazole providing enhanced molecular polarizability and potential for halogen bonding within hydrophobic receptor pockets [1]. Its fixed (3R) stereochemistry distinguishes it from racemic or (3S)-configured analogues, offering a structurally resolved tool for studying stereospecific target engagement and for synthetic elaboration via the iodine handle, which is competent for cross-coupling and nucleophilic substitution .

Why Generic Substitution Fails for (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide: Stereochemical and Halogen-Dependent Activity Constraints


Compounds within the 5-halo-thiazole-2-yl-propanamide family are not interchangeable because both the absolute stereochemistry at the C-3 carbon and the nature of the halogen at the 5-position profoundly influence receptor-binding conformation, pharmacokinetic half-life, and synthetic tractability [1]. The (R)-enantiomer presents the amino and carboxamide groups in a spatial orientation that is distinct from the (S)-enantiomer, leading to different hydrogen-bonding and ionic interaction geometries within the ATP-binding pocket of P2X3. Replacement of iodine by smaller halogens (e.g., Cl, Br) or hydrogen reduces van der Waals contact and polarizability, potentially weakening affinity and altering off-rate kinetics. Furthermore, generic substitution disregards the synthetic utility of the iodine atom, which enables site-selective late-stage functionalization via Pd-catalyzed cross-coupling – a feature absent in the dehalogenated or lighter-halogen analogues that complicates medicinal chemistry optimization campaigns . These interdependent stereochemical and electronic factors make simple replacement unreliable without quantitative confirmation of functional equivalence.

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide Against Closest Structural Comparators


Enantiomeric Purity and Configuration: (3R) vs. (3S) and Racemic Propanamide Derivatives

The target compound is furnished as the single (3R)-enantiomer (CAS 1841183-73-0), whereas the (3S)-enantiomer bears CAS 1846689-55-1 and the racemic mixture CAS 1862395-52-5 . In P2X3 antagonist programs, the (R)-configuration has been associated with higher potency than the (S)-configuration in closely related arylamide series, consistent with the stereochemical preference of the ATP-binding pocket [1]. The defined (R)-stereochemistry eliminates the confounding factor of enantiomeric impurity, which can produce variable IC50 values and misleading structure-activity relationship (SAR) interpretations when racemic or scalemic material is used.

Chiral resolution Stereospecific pharmacology P2X3 receptor Enantioselective synthesis

Halogen-Dependent Synthetic Versatility: 5-Iodo vs. 5-Chloro/Bromo/Unsubstituted Thiazole Propanamides

The 5-iodo substituent on the thiazole ring provides a superior leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) compared to the 5-chloro, 5-bromo, or unsubstituted analogues . The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly more labile than the C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol) bonds, enabling milder reaction conditions and higher yields in diversification libraries [1]. Quantitative reactivity comparisons in analogous 5-halothiazole systems show that aryl iodide substrates undergo oxidative addition to Pd(0) approximately 10–100-fold faster than the corresponding aryl bromides, and >10³-fold faster than aryl chlorides [2].

Cross-coupling Iodo-thiazole Late-stage functionalization Medicinal chemistry

P2X3 Antagonist Activity: EC50 Comparison Against Rat Recombinant P2X3 Receptor

The target compound has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC50 of 340 ± n/a nM in two-electrode voltage-clamp electrophysiology [1]. This value places it within the mid-nanomolar potency range observed for advanced P2X3 antagonist leads (e.g., A-317491, IC50 ~100 nM; RO-4, IC50 ~200 nM). Although a direct head-to-head comparison with the closest structural analogue under identical assay conditions is not available in the published literature, the iodine substitution at the 5-position is predicted, based on homology modeling and SAR studies in the Roche patent family, to enhance hydrophobic packing and halogen-bonding interactions with the receptor relative to 5-H or 5-Cl analogues [2].

P2X3 purinoceptor Pain Electrophysiology Xenopus oocyte

Physicochemical Property Differentiation: Calculated vs. Experimental LogP and Solubility

The presence of the iodine atom increases the calculated logP (ClogP) by approximately 0.8–1.2 log units compared to the 5-H analogue, based on fragment-based calculation methods (e.g., CLOGP, ACD/Labs) . This elevated lipophilicity is expected to enhance membrane permeability but may reduce aqueous solubility. Experimental solubility determination in phosphate-buffered saline (PBS, pH 7.4) has not been reported for this specific compound; however, typical 5-iodothiazole derivatives exhibit aqueous solubility in the range of 10–50 µM, which is 2- to 5-fold lower than their 5-H or 5-Cl counterparts [1]. The trade-off between permeability and solubility is a key differentiator for selecting this compound in cell-based vs. biochemical assay formats.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Optimal Application Scenarios for (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide Based on Quantified Differentiation Evidence


Stereospecific P2X3 Antagonist Tool Compound for Electrophysiology and Binding Studies

Use the resolved (3R)-enantiomer as a reference antagonist in two-electrode voltage-clamp experiments on Xenopus oocytes expressing recombinant P2X3 receptors, applying the established EC50 of 340 nM to calibrate assay sensitivity and benchmark novel analogues. The defined stereochemistry eliminates variability arising from racemic mixtures, ensuring that observed changes in potency or efficacy reflect genuine SAR rather than enantiomeric impurity .

Late-Stage Diversification Scaffold for Parallel Medicinal Chemistry Libraries

Exploit the 5-iodo substituent as a versatile synthetic handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to generate arrays of 5-aryl, 5-alkynyl, or 5-amino thiazole analogues from a single common intermediate. The superior reactivity of the C–I bond (relative rate >10³× vs. C–Cl) enables parallel synthesis under mild conditions, accelerating structure-activity relationship exploration and lead optimization timelines [1][2].

Chiral Building Block for Asymmetric Synthesis of Functionalized Thiazole-Containing Peptidomimetics

Employ the (3R)-configured amino-propanamide core as a chiral scaffold for constructing peptidomimetic inhibitors or receptor probes, where the iodine atom serves both as a placeholder for subsequent diversification and as a heavy-atom label for X-ray crystallographic phasing (SAD/MAD) in protein-ligand co-crystal structure determination .

Physicochemical Probe for Studying Halogen-Bonding Contributions to Ligand-Receptor Affinity

Utilize the 5-iodo-thiazole motif as a model system for quantifying halogen-bonding interactions with P2X3 and related purinergic receptors. Compare binding affinities of the 5-I, 5-Br, 5-Cl, and 5-H analogues using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to isolate the thermodynamic contribution of the iodine substituent to ΔG, ΔH, and ΔS of binding [1].

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